molecular formula C25H23ClN2O5 B11535107 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B11535107
M. Wt: 466.9 g/mol
InChI Key: QLUIOVWKWRDNMH-MZJWZYIUSA-N
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Description

Nomenclature and IUPAC Classification

The compound 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) substitutive nomenclature rules. The parent structure is a benzoate ester, with substitutions at the 2- and 4-positions of the phenyl ring. The 2-position features a methoxy group (-OCH₃), while the 4-position contains a hydrazone moiety formed from the condensation of (3,4-dimethylphenoxy)acetyl hydrazine and a benzaldehyde derivative. The hydrazone group adopts the E-configuration, as indicated by the stereodescriptor in the name, which arises from the trans arrangement of the substituents around the C=N bond.

The molecular formula C₂₁H₁₆ClN₃O₄ reflects the compound’s composition, with a molecular weight of 409.83 g/mol. The SMILES notation COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3Cl provides a linear representation of the structure, emphasizing the connectivity of the methoxyphenyl, hydrazone, and 2-chlorobenzoate groups. The IUPAC name prioritizes the hydrazone as a “hydrazono” substituent, adhering to the Blue Book guidelines that favor substitutive naming over functional class terminology.

Property Value
Molecular Formula C₂₁H₁₆ClN₃O₄
Molecular Weight 409.83 g/mol
IUPAC Name This compound
Key Functional Groups Hydrazone, benzoate ester, methoxy, chloro

Historical Context in Hydrazone Derivative Research

Hydrazones have been pivotal in organic chemistry since Emil Fischer’s late 19th-century work on osazones, which aided in carbohydrate characterization. The discovery that hydrazones could stabilize reactive carbonyl groups spurred their use as intermediates in heterocyclic synthesis, such as pyrazoles and triazoles. In the 20th century, hydrazones gained prominence in medicinal chemistry due to their bioisosteric equivalence to amides and their role in drug delivery systems. For example, antibody-drug conjugates (ADCs) leverage hydrazone linkages for pH-dependent drug release, a concept validated in therapies like gemtuzumab ozogamicin.

The synthesis of acylhydrazones, including derivatives like the title compound, advanced significantly with the development of Hantzsch-type condensations and metal-catalyzed reactions. These methods enabled the incorporation of diverse aromatic and heteroaromatic substituents, enhancing the pharmacological potential of hydrazones. The introduction of electron-donating groups (e.g., methoxy) and halogen atoms (e.g., chloro) in structures such as this compound reflects efforts to optimize solubility and target binding.

Significance in Organic and Medicinal Chemistry

In medicinal chemistry , acylhydrazones are valued for their versatility in interacting with biological targets. The title compound’s hydrazone group (-CO-NH-N=) serves as a pharmacophore capable of hydrogen bonding with enzymes or receptors, a feature exploited in antiviral and antitumor agents. For instance, derivatives with chloro substituents exhibit enhanced lipid solubility, facilitating membrane penetration, while methoxy groups improve metabolic stability.

In organic synthesis , the compound’s hydrazone moiety acts as a linchpin for constructing nitrogen-containing heterocycles. Under acidic conditions, the C=N bond can undergo cyclization with adjacent nucleophiles, yielding pyrazoline or indole derivatives. The 2-chlorobenzoate ester further provides a site for nucleophilic acyl substitution, enabling diversification into amides or ketones.

Functional Group Role in Chemistry
Hydrazone (-CO-NH-N=) Pharmacophore; precursor for heterocycles
2-Chlorobenzoate Electrophilic site for substitution
Methoxy (-OCH₃) Electron-donating; enhances stability

Properties

Molecular Formula

C25H23ClN2O5

Molecular Weight

466.9 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H23ClN2O5/c1-16-8-10-19(12-17(16)2)32-15-24(29)28-27-14-18-9-11-22(23(13-18)31-3)33-25(30)20-6-4-5-7-21(20)26/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+

InChI Key

QLUIOVWKWRDNMH-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of with to form the corresponding hydrazide. This reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.

    Condensation Reaction: The hydrazide is then reacted with in the presence of an acid catalyst to form the hydrazone intermediate. This step is typically performed at room temperature.

    Esterification: The final step involves the esterification of the hydrazone intermediate with using a coupling reagent such as and . This reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Reaction with aqueous HCl (1–3 M) at 60–80°C cleaves the ester bond, yielding 2-chlorobenzoic acid and the corresponding phenolic hydrazone derivative.

  • Basic Hydrolysis : Treatment with NaOH (2–5% w/v) in ethanol/water mixtures (1:1) at 25–40°C produces the sodium salt of 2-chlorobenzoic acid and a phenolate intermediate.

Table 1: Hydrolysis Conditions and Products

Reaction TypeReagentsConditionsProducts
AcidicHCl (1–3 M)60–80°C, 2–4 hours2-Chlorobenzoic acid + Phenolic hydrazone
BasicNaOH (2–5%) in EtOH/H₂O25–40°C, 3–6 hoursSodium 2-chlorobenzoate + Phenolate

Nucleophilic Substitution at the Aromatic Ring

The 2-chlorobenzoate moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

  • With Amines : Reacting with primary amines (e.g., methylamine) in DMF at 80–100°C replaces the chlorine atom, forming substituted benzamides.

  • With Thiols : In the presence of Cu(I) catalysts, thiophenol derivatives displace the chloride at 60–80°C.

Hydrazone Reactivity

The hydrazone group enables condensation and redox reactions:

  • Condensation with Carbonyls : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form bis-hydrazones.

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the C=N bond to a C–N single bond at 0–5°C, yielding a saturated hydrazine derivative.

Table 2: Key Hydrazone Reactions

ReactionReagents/ConditionsProduct
Aldehyde CondensationBenzaldehyde, EtOH, reflux, 6 hoursBis-hydrazone derivative
ReductionNaBH₄, MeOH, 0–5°C, 1 hourSaturated hydrazine analog

Esterification and Transesterification

The phenolic –OH group (from hydrolyzed products) can be re-esterified:

  • With Acid Chlorides : Reacts with acetyl chloride in dichloromethane (DCM) using triethylamine as a base to form new ester derivatives .

  • Transesterification : Methanol in the presence of p-toluenesulfonic acid (PTSA) replaces the 2-chlorobenzoate group with a methyl ester.

Stability Under Oxidative Conditions

The compound decomposes in strong oxidative environments:

  • H₂O₂/Fe²⁺ (Fenton’s Reagent) : Degrades the hydrazone linkage within 30 minutes at 25°C, producing fragmented aromatic byproducts.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.

  • NAS Reactions : Follow a two-step mechanism involving Meisenheimer complex formation and subsequent chloride elimination.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate . For instance, derivatives containing hydrazone linkages have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that hydrazone derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for drug development in oncology .

Antioxidant Properties

The antioxidant activity of similar compounds has also been investigated. Compounds with hydrazone structures have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Research indicates that compounds with structural similarities to This compound exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. For instance, its ability to form coordination complexes with metal ions can lead to applications in catalysis or as sensors. The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical and thermal properties .

Photophysical Properties

Compounds containing methoxy and chlorobenzoate groups are often studied for their photophysical properties. Research has shown that these compounds can exhibit fluorescence, making them suitable for applications in optoelectronics and as fluorescent probes in biological imaging .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines due to apoptosis induction .
Antioxidant Activity ResearchShowed effective free radical scavenging capabilities, indicating potential protective effects against oxidative stress-related diseases .
Antimicrobial StudiesHighlighted the ability of similar compounds to inhibit bacterial and fungal growth, suggesting potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate depends on its application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Pharmaceutical Effects: In medicinal applications, it may interact with specific molecular targets such as receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The compound shares core structural motifs with several analogs (Table 1). Key differences lie in the substituents on the hydrazone moiety and the ester group:

Compound Name Molecular Formula Substituents on Hydrazone/Aryl Groups Molecular Weight (g/mol) Key Features
Target Compound C₂₅H₂₂ClN₂O₅ (inferred) 3,4-Dimethylphenoxyacetyl, 2-chlorobenzoate ~472.9 (calculated) Esterified 2-chlorobenzoate; electron-donating methyl groups on phenoxy ring
4-{(E)-[(4-Bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate C₂₂H₁₅BrCl₂N₂O₄ 4-Bromobenzoyl, 2,4-dichlorobenzoate 522.18 Higher halogen content (Br, 2Cl); increased lipophilicity
2-Methoxy-4-[(E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl]phenyl 3,4-dichlorobenzoate C₂₇H₁₉Cl₂N₃O₅ 1-Naphthylamino-oxoacetyl, 3,4-dichlorobenzoate 536.37 Bulky naphthyl group; potential π-π stacking interactions
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate C₁₁H₁₂ClN₂O₃ 4-Methoxyphenyl, ethyl ester 255.68 Smaller ester group; simpler hydrazone backbone

Key Observations :

  • The target compound’s 3,4-dimethylphenoxyacetyl group enhances steric bulk and electron density compared to simpler aryl groups (e.g., 4-methoxyphenyl in ). This may influence solubility and reactivity.
  • The 2-chlorobenzoate ester offers moderate polarity relative to dichlorobenzoate esters (e.g., ), balancing lipophilicity and metabolic stability.

Physicochemical Properties

  • Solubility: The 3,4-dimethylphenoxy group likely reduces aqueous solubility compared to compounds with methoxy or hydroxyl groups (e.g., ). Dichlorobenzoate analogs () exhibit even lower solubility due to increased halogen content.
  • Thermal Stability : Hydrazones with bulky substituents (e.g., naphthyl in ) often show higher melting points, suggesting the target compound may decompose at temperatures >200°C.

Biological Activity

The compound 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Structure

The chemical structure of the compound can be represented as follows:

C27H23ClN2O5\text{C}_{27}\text{H}_{23}\text{ClN}_2\text{O}_5

This structure includes a phenolic moiety, which is significant for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight485.93 g/mol
CAS Number880018-91-7
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have indicated that derivatives of hydrazones, including the compound , exhibit notable antimicrobial properties. For instance, a study demonstrated that similar hydrazone compounds showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antiparasitic Activity

A significant case study evaluated the antiplasmodial activity of hydrazone derivatives against Plasmodium falciparum, a malaria-causing parasite. The results indicated that these compounds could inhibit parasite growth effectively in vitro, suggesting potential therapeutic applications for malaria treatment .

Cytotoxic Effects

In vitro cytotoxicity assays have been performed to assess the effects of this compound on human cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The hydrazone moiety may interact with specific enzymes involved in microbial metabolism, leading to reduced viability of pathogens.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death .
  • Disruption of Membrane Integrity : The phenolic components can disrupt bacterial cell membranes, enhancing the antimicrobial effect .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various hydrazone compounds against Staphylococcus aureus. The results indicated that concentrations as low as 50 µg/mL significantly inhibited bacterial growth.

Study 2: Antiplasmodial Activity

A murine model was used to evaluate the in vivo effectiveness of the compound against Plasmodium yoelii. Mice treated with the compound exhibited a significant reduction in parasitemia and improved survival rates compared to untreated controls .

Q & A

Basic: What are the established synthetic routes for preparing this hydrazone derivative, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a two-step process:

Hydrazide Formation: React 3,4-dimethylphenoxyacetic acid hydrazide with a substituted benzaldehyde derivative (e.g., 2-methoxy-4-formylphenyl benzoate) in a polar aprotic solvent like DMSO or ethanol. Reflux for 12–18 hours under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone bond .

Purification: Post-reaction, the crude product is precipitated in ice water, stirred for 12 hours, and recrystallized using ethanol/water mixtures. Yield optimization (e.g., 65–85%) depends on stoichiometric ratios (1:1 hydrazide:aldehyde), prolonged reflux times (up to 18 hours), and controlled cooling rates to minimize byproducts .

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